

Chemical structure and IUPAC name of Di-tert-butyl Chloromethyl Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-tert-butyl Chloromethyl Phosphate*

Cat. No.: *B1314559*

[Get Quote](#)

An In-depth Technical Guide to Di-tert-butyl Chloromethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals


Abstract

Di-tert-butyl chloromethyl phosphate is a key reagent in medicinal chemistry, primarily utilized for the synthesis of phosphono-oxymethyl (POM) prodrugs. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis. Additionally, it outlines its primary application in the formation of prodrugs, a strategy employed to enhance the bioavailability of pharmaceutical agents. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Chemical Structure and Nomenclature

Di-tert-butyl chloromethyl phosphate is an organic phosphate ester characterized by two tert-butyl groups and a chloromethyl group attached to the phosphate core.

Chemical Structure:

IUPAC Name: ditert-butyl chloromethyl phosphate[1][2]

Synonyms:

- Di-tert-butyl (chloromethyl) phosphate[1]
- Phosphoric acid, chloromethyl bis(1,1-dimethylethyl) ester[1]
- Chloromethyl di-tert-butyl phosphate[1]
- DBCMP

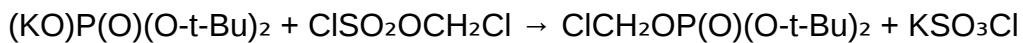
Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of **Di-tert-butyl Chloromethyl Phosphate** is provided below. These data are essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C9H20ClO4P	[1]
Molecular Weight	258.68 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	272.9 ± 23.0 °C (Predicted)	
Density	1.115 ± 0.06 g/cm³ (Predicted)	
Solubility	Soluble in organic solvents such as chloroform and dichloromethane.	
CAS Number	229625-50-7	[1]

Table 2: Spectral Data


Spectrum	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 5.65 (d, J = 14.8 Hz, 2H), 1.50 (s, 18H)
¹³ C NMR	Data not available in the searched literature.
³¹ P NMR	Data not available in the searched literature.
Mass Spectrometry	Data not available in the searched literature.
Infrared (IR)	Data not available in the searched literature.

Experimental Protocols

Synthesis of Di-tert-butyl Chloromethyl Phosphate

The most efficient and commonly cited method for the synthesis of **Di-tert-butyl Chloromethyl Phosphate** is the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS). This process has been optimized for high yield and purity.

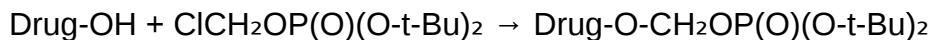
Reaction Scheme:

Experimental Protocol:

This protocol is adapted from established synthetic procedures.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend di-tert-butyl potassium phosphate (1.0 eq) in an appropriate anhydrous solvent such as toluene or dichloromethane.
- **Addition of Phase-Transfer Catalyst:** Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (0.02-0.05 eq).
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Addition of Chloromethyl Chlorosulfate:** Slowly add a solution of chloromethyl chlorosulfate (1.1-1.5 eq) in the same anhydrous solvent to the cooled suspension via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ^1H NMR).
- **Workup:**
 - Upon completion, cool the reaction mixture again to 0-5 °C.
 - Slowly quench the reaction by adding cold water.
 - Separate the organic layer.
 - Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:**

- Filter the drying agent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **Di-tert-butyl Chloromethyl Phosphate** can be purified by vacuum distillation or column chromatography on silica gel.

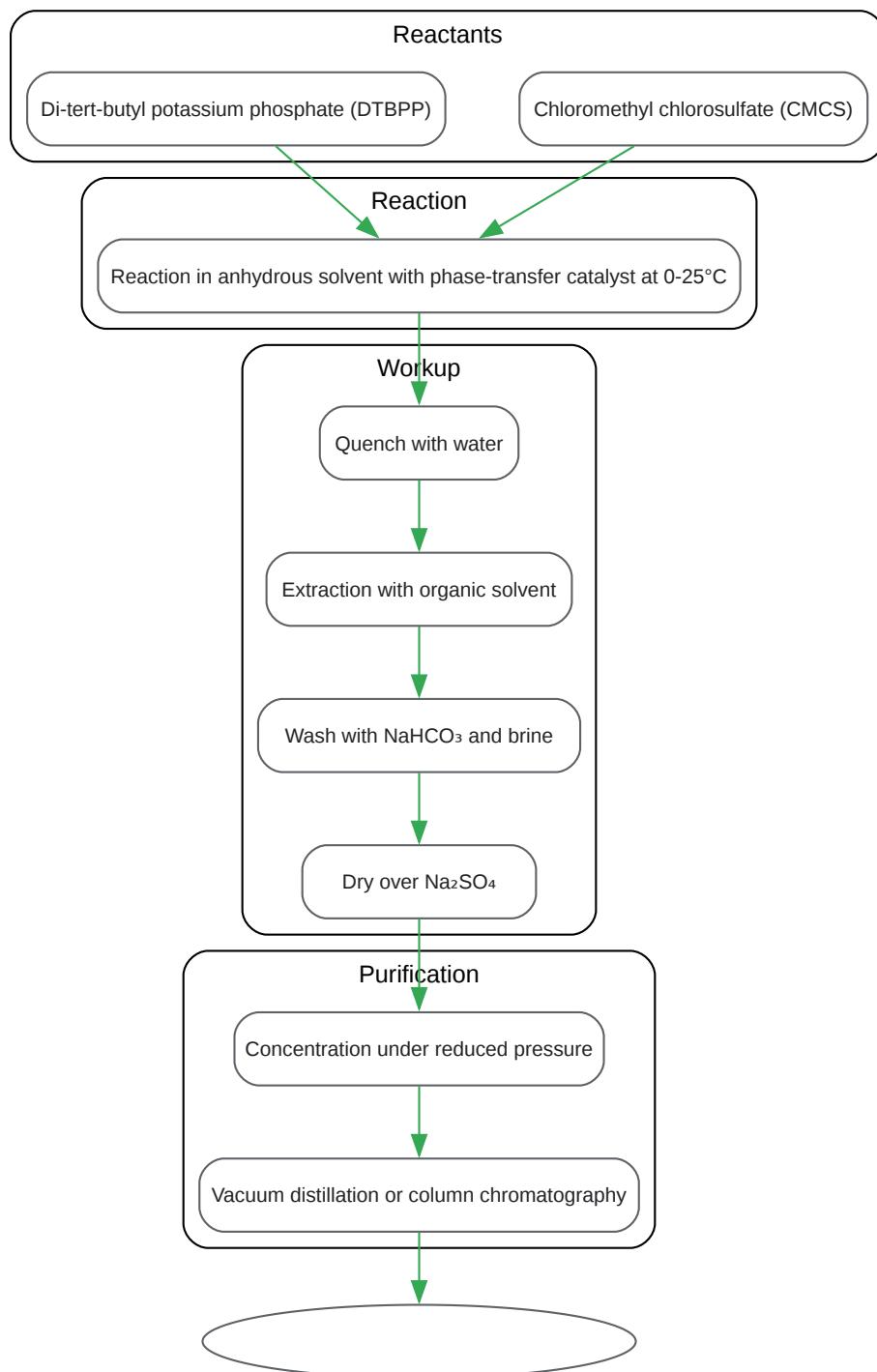

Safety Note: Chloromethyl chlorosulfate is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Development

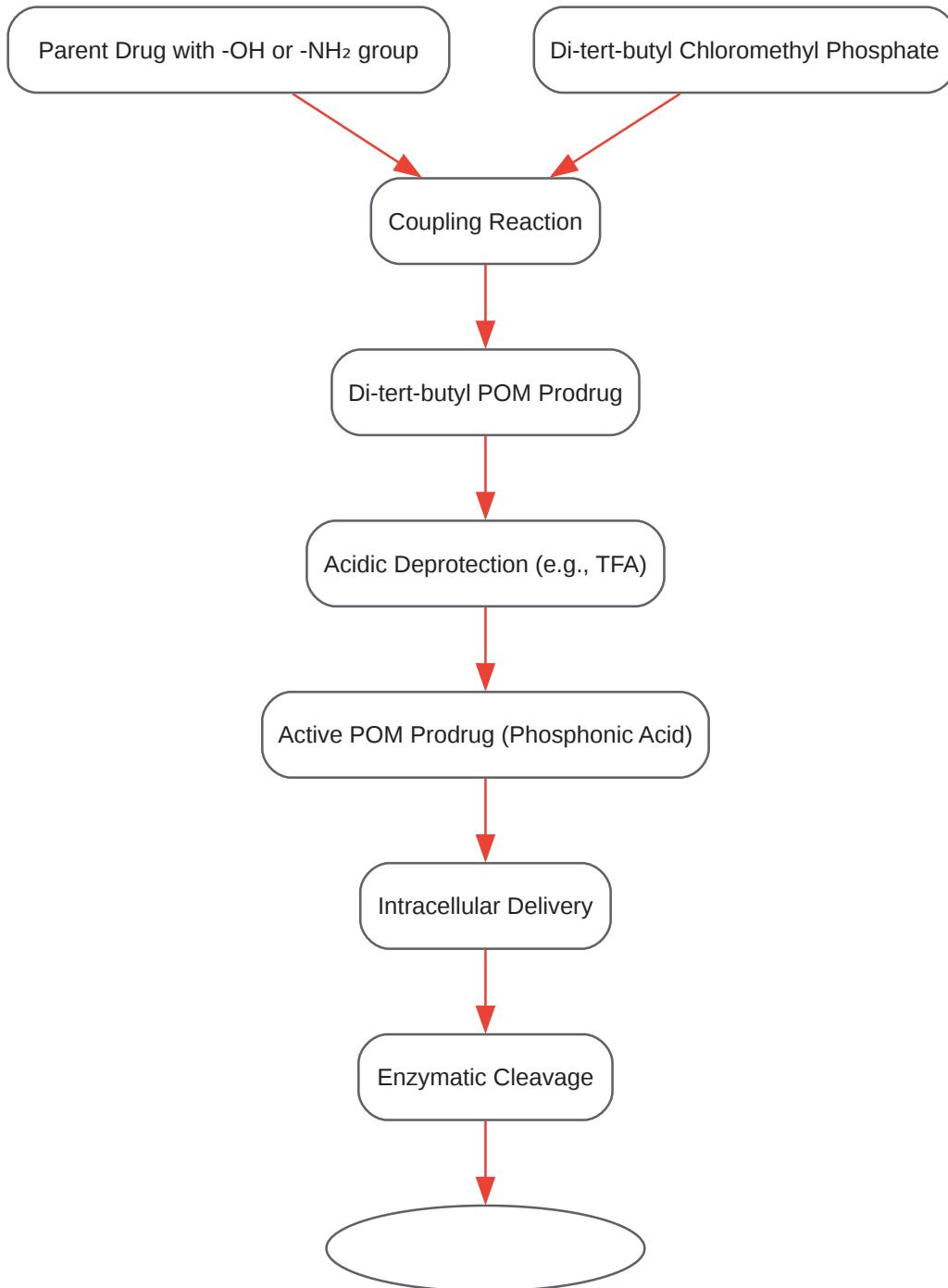
Synthesis of Phosphono-oxymethyl (POM) Prodrugs

Di-tert-butyl Chloromethyl Phosphate is a critical reagent for the introduction of the phosphono-oxymethyl moiety onto a parent drug molecule containing a hydroxyl or an amino group. This modification transiently masks the polar phosphate group, thereby improving the drug's cell membrane permeability and oral bioavailability. Once inside the cell, the POM group is cleaved by cellular enzymes to release the active, phosphorylated form of the drug.

General Reaction Scheme:


The tert-butyl groups can be subsequently removed under acidic conditions to yield the free phosphonic acid.

Diagrams


Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Di-tert-butyl Chloromethyl Phosphate**.

Synthesis of Di-tert-butyl Chloromethyl Phosphate

Application in POM Prodrug Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]
- 2. Di-tert-butyl (chloromethyl) phosphate | C9H20ClO4P | CID 11701630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of Di-tert-butyl Chloromethyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314559#chemical-structure-and-iupac-name-of-di-tert-butyl-chloromethyl-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

